molecular formula C19H30O2 B13973710 Methyl 3,6-octadecadiynoate CAS No. 56554-43-9

Methyl 3,6-octadecadiynoate

Cat. No.: B13973710
CAS No.: 56554-43-9
M. Wt: 290.4 g/mol
InChI Key: DEEGKBFXEYTHPK-UHFFFAOYSA-N
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Description

Methyl 3,6-octadecadiynoate is an organic compound with the molecular formula C19H30O2. It is a methyl ester derivative of 3,6-octadecadiynoic acid. This compound is characterized by the presence of two triple bonds in its long carbon chain, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,6-octadecadiynoate can be synthesized through various methods. One common approach involves the esterification of 3,6-octadecadiynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-octadecadiynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,6-octadecadiynoic acid or other oxidized derivatives.

    Reduction: Formation of 3,6-octadecadiyne or 3,6-octadecene.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3,6-octadecadiynoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to lipid metabolism and membrane dynamics.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 3,6-octadecadiynoate exerts its effects depends on the specific context of its application. In chemical reactions, the presence of triple bonds allows for unique reactivity patterns, such as cycloaddition reactions. In biological systems, its interaction with lipid membranes and enzymes can influence cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,6-octadecadiynoate: Characterized by two triple bonds in the carbon chain.

    Methyl 3,6-octadecadiynoic acid: The parent acid form of the ester.

    3,6-Octadecadiynoic acid: The free acid form without the methyl ester group.

Uniqueness

This compound is unique due to its ester functionality combined with the presence of two triple bonds. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

56554-43-9

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl octadeca-3,6-diynoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-12,15,18H2,1-2H3

InChI Key

DEEGKBFXEYTHPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC#CCC#CCC(=O)OC

Origin of Product

United States

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